Carbamyl-PAF
Description
Contextualization within Platelet-Activating Factor (PAF) Biology
Platelet-Activating Factor (PAF) is a powerful phospholipid that plays a crucial role in various biological functions, including platelet aggregation, inflammation, and immune responses. ontosight.aiontosight.ainih.gov It is synthesized and acts on a variety of cells, particularly those involved in the body's defense mechanisms like neutrophils, monocytes, macrophages, platelets, and endothelial cells. nih.gov PAF exerts its effects by binding to a specific G protein-coupled receptor, known as the PAF receptor (PAFR). ontosight.aiguidetopharmacology.org
The biological activities of PAF are tightly regulated, in part, by enzymes that rapidly degrade it. researchgate.net This rapid inactivation, while crucial for controlling its potent effects in the body, presents a challenge for researchers studying its mechanisms of action in a laboratory setting.
Rationale for Methylcarbamyl PAF as a Research Tool: Advantages of Metabolic Stability
To overcome the challenge of PAF's rapid degradation, scientists have synthesized metabolically stable analogs, with methylcarbamyl PAF being a prominent example. ontosight.aiguidetopharmacology.org The key modification in methylcarbamyl PAF is the replacement of the acetyl group at the sn-2 position of the glycerol (B35011) backbone with a methylcarbamate group. ontosight.ai This structural change makes it resistant to hydrolysis by PAF acetylhydrolase (PAF-AH), the enzyme responsible for inactivating PAF. nih.govcaymanchem.com
This resistance to degradation provides a significant advantage in research. Methylcarbamyl PAF has a much longer half-life in experimental systems, with studies showing a half-life greater than 100 minutes in platelet-poor plasma. caymanchem.comlabscoop.com This stability allows for more controlled and prolonged stimulation of the PAF receptor, enabling researchers to study the downstream effects of PAF signaling without the complication of rapid ligand breakdown. researchgate.netnih.gov
Despite the modification, methylcarbamyl PAF retains its ability to potently and specifically bind to and activate the PAF receptor, making it an effective mimic of endogenous PAF in experimental settings. ontosight.ainih.gov This combination of metabolic stability and retained biological activity has solidified methylcarbamyl PAF's role as a critical research tool in the field of lipid signaling. ontosight.ai
Detailed Research Findings
Numerous studies have utilized methylcarbamyl PAF to investigate the diverse roles of PAF signaling in various cellular processes.
In studies on human polymorphonuclear neutrophils, methylcarbamyl PAF was shown to compete with PAF for binding to high-affinity receptors. nih.gov The binding affinities of both compounds correlated directly with their ability to stimulate neutrophil degranulation. nih.gov
Research on neuronal migration has demonstrated that methylcarbamyl PAF can cause a dose-dependent decrease in the in vitro migration of granule cells, an effect that can be blocked by PAF receptor antagonists. jneurosci.orgnih.gov This suggests a role for PAF signaling in the regulation of neuroblast movement. jneurosci.orgnih.gov
Furthermore, in NRK-49 cells that overexpress the PAF receptor, both PAF and methylcarbamyl PAF were found to induce the expression of the proto-oncogenes c-myc and c-fos and to activate mitogen-activated protein kinase (MAPK). caymanchem.comlabscoop.com Interestingly, methylcarbamyl PAF was also shown to induce G1 phase cell cycle arrest in these cells. caymanchem.comlabscoop.com
The stability of methylcarbamyl PAF has also been instrumental in demonstrating that PAF can stimulate its own synthesis. Studies have shown that this non-metabolizable analog can induce the production of PAF in human neutrophils and endothelial cells, suggesting a positive feedback loop that could amplify inflammatory responses. nih.govnih.gov
Interactive Data Table: Receptor Binding Affinity
| Compound | Cell Type | Dissociation Constant (Kd) |
| PAF | Human Polymorphonuclear Neutrophils | 0.2 nM nih.govresearchgate.net |
| Methylcarbamyl PAF | Human Polymorphonuclear Neutrophils | 1.1 nM nih.govresearchgate.net |
Interactive Data Table: Effects on Cellular Processes
| Compound | Cell Line/System | Observed Effect |
| Methylcarbamyl PAF | Cerebellar Granule Cells | Decreased in vitro migration jneurosci.orgnih.gov |
| Methylcarbamyl PAF | NRK-49 Cells (PAFR overexpressing) | Induction of c-myc and c-fos, activation of MAPK, G1 phase cell cycle arrest caymanchem.comlabscoop.com |
| Methylcarbamyl PAF | Human Neutrophils | Stimulation of PAF synthesis nih.gov |
| Methylcarbamyl PAF | Human Umbilical Vein Endothelial Cells | Stimulation of PAF synthesis nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
[(2R)-3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFHZBKBDFRYHS-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H55N2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91575-58-5 | |
| Record name | 1-O-Hexadecyl-2-N-methylcarbamol -sn-glycerol-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091575585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Strategies and Structural Modifications of Methylcarbamyl Paf
Chemical Synthesis Pathways of Methylcarbamyl PAF
The synthesis of methylcarbamyl PAF, specifically the C-16 variant (1-O-hexadecyl-2-O-(N-methylcarbamoyl)-sn-glycero-3-phosphocholine), is achieved through the chemical modification of a precursor molecule, lyso-PAF. beilstein-journals.orgresearchgate.net Lyso-PAF, which lacks the acetyl group at the sn-2 position of the glycerol (B35011) backbone, serves as the starting material. beilstein-journals.orgnih.gov
The key step in the synthesis involves the reaction of lyso-PAF with methylisocyanate. beilstein-journals.orgresearchgate.net This reaction targets the hydroxyl group at the sn-2 position of the lyso-PAF glycerol backbone. The process begins with the protonation of lyso-PAF, which then reacts with methylisocyanate to form the methylcarbamate ester linkage at the sn-2 position, yielding methylcarbamyl PAF. beilstein-journals.orgresearchgate.net This strategic placement of a methylcarbamate group instead of the native acetate (B1210297) group is the defining feature of this analog. ontosight.ai
Structural Basis for Methylcarbamyl PAF's Resistance to Platelet-Activating Factor Acetylhydrolase (PAF-AH) Degradation
The primary reason for the heightened stability of methylcarbamyl PAF in biological systems is its engineered resistance to degradation by Platelet-Activating Factor Acetylhydrolase (PAF-AH). caymanchem.commedchemexpress.com PAF-AH is the enzyme responsible for the rapid inactivation of endogenous PAF by hydrolyzing the acetyl group at the sn-2 position. mdpi.comresearchgate.net
The structural modification in methylcarbamyl PAF—the replacement of the sn-2 acetyl group with a methylcarbamate group—is central to this resistance. beilstein-journals.orgontosight.ai The carbamate (B1207046) linkage is not readily recognized or hydrolyzed by PAF-AH. This enzymatic resistance results in a significantly prolonged half-life in plasma. While native PAF is rapidly catabolized, methylcarbamyl PAF exhibits a half-life exceeding 100 minutes in platelet-poor plasma, rendering it a metabolically stable and potent analog. caymanchem.commedchemexpress.comlabscoop.com This stability allows for sustained biological action compared to its natural counterpart. nih.govnih.govresearchgate.net
Influence of sn-1 Alkyl Chain Length on Analog Properties
The biological activity of PAF and its analogs is significantly influenced by the length of the alkyl chain at the sn-1 position of the glycerol backbone. osti.govnih.gov Research into structure-activity relationships has shown that variations in this chain length can modulate the potency and efficacy of the molecule. osti.gov
For native PAF, the most potent forms typically possess a C16 (hexadecyl) or C18 (octadecyl) saturated alkyl chain at the sn-1 position. beilstein-journals.orgosti.gov Studies on various PAF analogs have demonstrated that altering this chain length has a direct impact on their biological properties. For instance, a study evaluating rabbit neutrophil degranulation and antihypertensive properties in rats found that the 1-O-hexadecyl (C16) version of PAF was the most active in the series tested, which included chain lengths from C14 to C19. osti.gov
While specific comparative data on the influence of sn-1 chain length for methylcarbamyl PAF itself is limited in the provided results, the principles from broader PAF analog studies are applicable. For example, Methylcarbamyl PAF C-8, with a shorter octyl chain, is noted to be active and resistant to PAF-AH. medchemexpress.commedchemexpress.com The general trend suggests that an optimal chain length, typically around 16 carbons, is crucial for maximal interaction with the PAF receptor and subsequent biological response. osti.gov Deviations from this optimal length, either shorter or longer, can lead to a decrease in activity. annualreviews.org
Methylcarbamyl Paf Receptor Interactions and Pharmacology
Platelet-Activating Factor Receptor (PAFR) Binding Affinity and Kinetics
Methylcarbamyl PAF exhibits a high affinity for the Platelet-Activating Factor Receptor (PAFR). nih.gov Studies on human polymorphonuclear neutrophils have shown that methylcarbamyl PAF competes with native PAF for binding to high-affinity receptors. nih.gov The dissociation constant (Kd) for methylcarbamyl PAF at these receptors was determined to be 1.1 nM, which is comparable to the 0.2 nM Kd of native PAF. nih.gov This indicates a strong binding interaction, albeit slightly lower than that of the endogenous ligand.
The binding kinetics of methylcarbamyl PAF to the PAFR on Raji lymphoblasts have also been investigated. These studies demonstrated that specific binding reached a state of saturation within 60 to 80 minutes at 4°C. researchgate.net This timeframe to reach equilibrium is consistent with the behavior of high-affinity receptor-ligand interactions. Furthermore, similar binding kinetics for PAF have been observed on both plasma membrane and nuclear fractions of porcine cerebral microvascular endothelial cells, with equilibrium being reached in 20 minutes at 25°C. aai.org
Characterization of Methylcarbamyl PAF as a PAFR Agonist
Methylcarbamyl PAF is a potent agonist of the PAF receptor, a G protein-coupled receptor that mediates the biological effects of PAF. ontosight.ai Its agonistic properties have been demonstrated across a variety of cellular responses, including platelet aggregation, inflammatory responses, and immune modulation. ontosight.ai
The activation of PAFR by methylcarbamyl PAF triggers a cascade of intracellular signaling events. For instance, in NRK-49 cells that overexpress the PAF receptor, both native PAF and methylcarbamyl PAF induce the expression of early-response genes like c-myc and c-fos, and activate the mitogen-activated protein kinase (MAPK) pathway. caymanchem.com Furthermore, methylcarbamyl PAF has been shown to induce a G1 phase cell cycle arrest, suggesting a role for PAF in regulating cell proliferation. caymanchem.com In porcine cerebral microvascular endothelial cells, stimulation with methylcarbamyl PAF led to an increase in nuclear calcium levels. aai.org
Its role as a PAFR agonist is further supported by its ability to mimic the effects of native PAF in various biological systems. For example, administration of methylcarbamyl PAF alone can replicate the immediate negative impact on heart contractility and coronary flow seen with lipopolysaccharide (LPS) administration, an effect mediated by PAF. jpp.krakow.pl It has also been used to study the survival of osteoclasts, where it was shown to enhance their survival, an effect that was more potent than that of native PAF, likely due to its resistance to enzymatic degradation. jci.org
Comparative Analysis of Methylcarbamyl PAF and Native PAF Receptor Activation
Methylcarbamyl PAF and native PAF (PAF C-16) exhibit comparable, though not identical, activities in activating the PAF receptor. Methylcarbamyl PAF is considered nearly equipotent to native PAF in its ability to induce platelet aggregation, both in isolated platelets and in platelet-rich plasma. caymanchem.com
A key difference between the two lies in their metabolic stability. Methylcarbamyl PAF is a non-hydrolyzable analog, meaning it is resistant to degradation by the enzyme PAF acetylhydrolase (PAF-AH). caymanchem.comabcam.com This gives it a significantly longer half-life (greater than 100 minutes in platelet-poor plasma) compared to native PAF. caymanchem.com This resistance to metabolism means that methylcarbamyl PAF can exert a more sustained activation of the PAFR. This was observed in a study on osteoclast survival, where methylcarbamyl PAF was more potent than native PAF over a 24-hour incubation period, likely because native PAF was degraded by acetylhydrolases present in the serum. jci.org
In terms of binding affinity, competition studies have shown that methylcarbamyl PAF has approximately one-third the potency of native PAF in binding to the PAF receptor on Raji lymphoblasts. researchgate.net However, its binding affinity for high-affinity receptors on human polymorphonuclear neutrophils is quite similar to that of native PAF, with dissociation constants of 1.1 nM and 0.2 nM, respectively. nih.gov These binding affinities correlate well with their ability to stimulate neutrophil degranulation. nih.gov
Table 1: Comparative Properties of Methylcarbamyl PAF and Native PAF
| Property | Methylcarbamyl PAF | Native PAF |
|---|---|---|
| Receptor Binding Affinity (Kd) | 1.1 nM (human neutrophils) nih.gov | 0.2 nM (human neutrophils) nih.gov |
| Potency (Raji lymphoblasts) | ~1/3 of native PAF researchgate.net | - |
| Platelet Aggregation | Nearly equipotent to native PAF caymanchem.com | Potent inducer caymanchem.com |
| Metabolic Stability | Resistant to hydrolysis by PAF-AH caymanchem.com | Hydrolyzed by PAF-AH jci.org |
| Half-life (platelet-poor plasma) | >100 minutes caymanchem.com | Shorter than methylcarbamyl PAF jci.org |
| Effect on Osteoclast Survival | More potent over 24h jci.org | Less potent over 24h jci.org |
Interactions with Known PAFR Antagonists
The biological effects of methylcarbamyl PAF are effectively blocked by a variety of structurally distinct Platelet-Activating Factor Receptor (PAFR) antagonists, further confirming that its actions are mediated through this specific receptor.
Several studies have demonstrated this inhibitory interaction. For example:
WEB 2086: This antagonist has been shown to inhibit the stimulatory effects of methylcarbamyl PAF on the survival of osteoclasts. jci.org It also blocks PAF-induced platelet aggregation. researchgate.net
CV-3988: This antagonist significantly increased radiation-induced cell death in PAFR-positive cells, counteracting the protective effect of PAFR activation. nih.gov It is also used to block PAF-induced platelet aggregation. nih.gov
Alprazolam and CV-6209: These structurally dissimilar PAF receptor antagonists were shown to inhibit the increase in free intracellular calcium induced by methylcarbamyl PAF in Raji lymphoblasts. researchgate.net
Ginkgolides: Natural products like Ginkgolide B (GB) from Ginkgo biloba act as PAFR antagonists. columbia.edunih.gov In microphysiometric assays, GB was shown to inhibit the cellular response to methylcarbamyl PAF. columbia.edu
Other Antagonists: Other antagonists such as L-659,989, BN 52021, and kadsurenone (B103988) have also been shown to abolish the specific binding of [3H]PAF, for which methylcarbamyl PAF competes. researchgate.net The antagonist Y-24180 has also been noted in studies involving PAFR trafficking. nih.gov
These findings collectively underscore that the pharmacological actions of methylcarbamyl PAF are specifically mediated through the PAFR and can be competitively inhibited by known antagonists of this receptor.
Table 2: Examples of PAFR Antagonists and their Interaction with Methylcarbamyl PAF-induced Effects
| Antagonist | Model System/Cell Type | Observed Effect | Reference |
|---|---|---|---|
| WEB 2086 | Osteoclasts | Inhibited stimulatory effects on survival | jci.org |
| CV-3988 | Carcinoma cells (KBP) | Increased radiation-induced cell death | nih.gov |
| Alprazolam | Raji lymphoblasts | Inhibited CPAF-induced calcium changes | researchgate.net |
| CV-6209 | Raji lymphoblasts | Inhibited CPAF-induced calcium changes | researchgate.net |
| Ginkgolide B | CHO-K1 cells expressing human PAFR | Inhibited PAFR response | columbia.edu |
| Y-24180 | CHO Cells | Acted as a pharmacological chaperone to rescue ER retention of PAFR | nih.gov |
Intracellular Signaling Pathways Activated by Methylcarbamyl Paf
Mitogen-Activated Protein Kinase (MAPK) Activation Cascades
Methylcarbamyl PAF is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascades across various cell types. caymanchem.commedchemexpress.com In NRK-49 cells that overexpress the PAF receptor, mc-PAF triggers the activation of MAPK. caymanchem.comlabscoop.comkrob.cn This activation is a critical step in the signal transduction pathway, mediating further cellular responses. For instance, in quiescent guinea pig ventricular myocytes, the stimulation of the sodium-hydrogen exchanger by mc-PAF is dependent on the MAP kinase cascade. nih.gov This was demonstrated by the complete blockage of mc-PAF-induced effects by a MEK inhibitor, PD98059. nih.gov
Furthermore, studies on isolated nuclei from porcine cerebral microvascular endothelial cells have shown that mc-PAF can induce a time-dependent phosphorylation of ERK1/2, members of the MAPK family. aai.org This nuclear MAPK activation was linked to the expression of the proinflammatory gene cyclooxygenase-2 (COX-2). aai.org Similarly, in cultured peritoneal macrophages, mc-PAF induced the phosphorylation of ERK-1 and ERK-2 within 60 minutes of treatment. oup.com The phosphorylation of LPCAT2, an enzyme involved in PAF synthesis, can also be facilitated by the p38 MAPK/MAPK-activated protein kinase 2-dependent pathway following stimulation with lipopolysaccharide (LPS), highlighting the central role of MAPK in inflammatory signaling related to PAF. nih.gov
Induction of Immediate-Early Genes (e.g., c-myc, c-fos)
A significant consequence of PAF receptor activation by mc-PAF is the rapid induction of immediate-early genes, which are crucial for controlling cell growth, differentiation, and transformation. In studies using NRK-49 cells engineered to overexpress the PAF receptor, stimulation with methylcarbamyl PAF C-16 consistently leads to the induction of c-myc and c-fos gene expression. caymanchem.comlabscoop.comkrob.cn The activation of these proto-oncogenes is a downstream event following the activation of the MAPK cascade. caymanchem.commedchemexpress.commedchemexpress.com This link suggests a pathway where mc-PAF binding to its receptor initiates a MAPK-dependent signaling cascade that culminates in the transcriptional activation of c-myc and c-fos. caymanchem.commedchemexpress.com
Intracellular Calcium Ion Mobilization and Signaling
Methylcarbamyl PAF rapidly mobilizes calcium ions from intracellular stores, a fundamental process in signal transduction. In human conjunctival epithelial cells (HCECs), mc-PAF with a potency (EC₅₀) of 0.8 nM, swiftly increased intracellular calcium concentrations ([Ca²⁺]i). nih.govnih.gov This response peaked within 30 to 60 seconds and, while transient, remained elevated for approximately three minutes. nih.govnih.gov
This effect is strictly dependent on the presence of functional PAF receptors. jci.org In studies comparing PAF receptor-positive (KBP) and PAF receptor-negative (KBM) cell lines, the mc-PAF analog CPAF triggered a rapid intracellular Ca²⁺ flux only in the receptor-positive cells. jci.org Beyond the cytoplasm, mc-PAF has also been shown to evoke a rise in nuclear calcium in isolated nuclei, an effect sensitive to pertussis toxin, suggesting the involvement of Gi/o proteins in nuclear PAF receptor signaling. aai.org
| Cell Type | Observed Effect | Key Parameters | Reference |
|---|---|---|---|
| Human Conjunctival Epithelial Cells (HCECs) | Rapid mobilization of intracellular calcium ([Ca²⁺]i) | EC₅₀ = 0.8 nM; Peak at 30-60s, duration ~3 min | nih.govnih.gov |
| PAF-R-positive KBP cells | Immediate intracellular Ca²⁺ flux | Response dependent on PAF-R expression | jci.org |
| Porcine Endothelial Cell Nuclei | Pertussis toxin-sensitive rise in nuclear calcium | Suggests nuclear Gi/o protein-coupled signaling | aai.org |
Cross-talk with Toll-Like Receptor (TLR) Signaling Pathways
Significant cross-talk exists between the signaling pathways of PAF and Toll-Like Receptors (TLRs), key components of the innate immune system. Research in murine peritoneal macrophages has revealed that PAF signaling, in addition to its own receptor, requires components of the TLR4 pathway, including TLR4 itself, as well as the adaptor proteins MyD88 and TRIF. nih.gov The induction of inflammatory mediators by the stable PAF analog cPAF was completely abolished in macrophages deficient in TLR4, MyD88, or TRIF. nih.gov
This dependence extends to the regulation of the PAF receptor (PTAFR) itself. PAF-induced expression of Ptafr mRNA was eliminated in TLR4-deficient macrophages and partially reduced in MyD88- and TRIF-deficient cells. nih.gov This suggests a complex regulatory loop where TLR signaling is necessary for optimal PAF responsiveness. Further studies show that cPAF can modulate the inflammatory response to TLR agonists; it inhibited the production of pro-inflammatory cytokines (like IL-12p40 and TNF-α) while increasing the anti-inflammatory cytokine IL-10 in macrophages stimulated with TLR2 or TLR4 agonists. researchgate.net
Protein Kinase C Alpha-Dependent Phosphorylation Mechanisms
The rapid biosynthesis of PAF in response to certain stimuli is directly regulated by Protein Kinase C alpha (PKCα). Stimulation with mc-PAF leads to the PKCα-dependent phosphorylation of lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2) at the Ser-34 residue. nih.govnih.gov LPCAT2 is a key enzyme that catalyzes the final step in the synthesis of PAF. nih.gov This phosphorylation event enhances the enzyme's acetyltransferase activity, resulting in rapid PAF production. nih.gov The essential role of PKCα in this process was confirmed by experiments showing that PKC inhibitors abolished the mc-PAF-induced phosphorylation of LPCAT2 and the subsequent activation of the enzyme. nih.gov
However, it is noteworthy that not all signaling pathways downstream of mc-PAF are PKC-dependent. For example, the stimulation of the sodium-hydrogen exchanger in ventricular myocytes by mc-PAF was found to be independent of PKC activation. nih.gov
Arachidonic Acid and Leukotriene Signaling Pathway Activation
The signaling actions of mc-PAF are intertwined with the metabolism of arachidonic acid, another major class of lipid mediators. Studies in human neutrophils have shown that mc-PAF stimulates the cells to synthesize more PAF, creating a positive feedback loop. nih.gov This effect is significantly amplified by the presence of 5-hydroxyeicosatetraenoic acid (5-HETE), a major metabolite of arachidonic acid produced via the lipoxygenase pathway. nih.gov
Furthermore, leukotriene B4, another important product of the arachidonic acid cascade, also stimulates PAF production. nih.gov This indicates that products of neutrophil activation, including PAF itself and arachidonic acid metabolites, can work synergistically to amplify the inflammatory response by promoting further PAF synthesis. nih.gov This transcellular signaling, where one cell type produces mediators that act on another, is a key feature of inflammatory events. nih.gov
Modulation of Sodium-Hydrogen Exchange
In the cardiovascular system, mc-PAF has been shown to directly modulate the activity of the sarcolemmal sodium-hydrogen exchanger (NHE), specifically the NHE1 isoform found in cardiac myocytes. nih.govnih.gov In quiescent guinea pig ventricular myocytes, mc-PAF at a concentration of 200 nM significantly increased the steady-state intracellular pH (pHi). nih.govnih.govoup.com This intracellular alkalosis is a direct result of NHE1 activation. nih.gov
The mechanism was confirmed to be mediated by NHE1 as the effect was completely blocked by the NHE inhibitor cariporide (B1668443) and by the removal of extracellular sodium. nih.govoup.com The signaling cascade proceeds through the PAF receptor, as the receptor inhibitor WEB 2086 also prevented the pH change. nih.govnih.gov Downstream of the receptor, the signal relay requires the MAP kinase cascade, but is independent of Protein Kinase C. nih.gov
| Pathway/Process | Key Finding | Cellular Context | Reference |
|---|---|---|---|
| MAPK Activation | Induces phosphorylation of ERK1/2 and p38. | NRK-49 cells, Ventricular Myocytes, Macrophages | nih.govoup.com |
| Immediate-Early Gene Induction | Upregulates c-myc and c-fos expression. | NRK-49 cells | caymanchem.comlabscoop.com |
| Calcium Mobilization | Causes rapid, transient increase in intracellular Ca²⁺. | Human Conjunctival Epithelial Cells | nih.govnih.gov |
| TLR Cross-Talk | Signaling requires TLR4, MyD88, and TRIF. | Peritoneal Macrophages | nih.gov |
| PKCα Phosphorylation | Phosphorylates LPCAT2 at Ser-34 to stimulate PAF synthesis. | CHO-S-PAFR cells, RAW264.7 cells | nih.gov |
| Arachidonic Acid/Leukotriene | Stimulates PAF synthesis, potentiated by 5-HETE and LTB4. | Human Neutrophils | nih.gov |
| Sodium-Hydrogen Exchange | Activates NHE1 via MAPK pathway, causing alkalosis. | Ventricular Myocytes | nih.govnih.gov |
Phosphorylation of Extracellular Signal-Regulated Kinases (ERK-1/2)
Methylcarbamyl PAF (mc-PAF), a stable analog of Platelet-Activating Factor (PAF), has been shown to activate the Extracellular Signal-Regulated Kinases (ERK-1/2) signaling pathway in various cell types. arvojournals.orgarvojournals.org This activation is a key event in the intracellular signaling cascade initiated by mc-PAF, leading to a range of cellular responses. The phosphorylation of ERK-1/2 is a critical step in the mitogen-activated protein kinase (MAPK) cascade, which plays a central role in regulating cell proliferation, differentiation, and survival. wright.eduwikipedia.orgbosterbio.com
Research has demonstrated that stimulation of cells with mc-PAF leads to the rapid phosphorylation of both MEK1/2 and ERK1/2. arvojournals.orgarvojournals.org MEK1/2 are the upstream kinases responsible for phosphorylating and thereby activating ERK1/2. wikipedia.orgnih.gov This process involves the dual phosphorylation of ERK1/2 on specific threonine and tyrosine residues within their activation loop.
In human corneal epithelial cells (HCECs), treatment with mc-PAF resulted in a swift phosphorylation of MEK1/2 and ERK1/2. arvojournals.orgarvojournals.org Interestingly, while the initial activation included both ERK1 and ERK2, the phosphorylation of ERK2 was more prominently sustained after 24 hours of stimulation. arvojournals.orgarvojournals.org The activation of the MEK/ERK pathway was shown to be essential for the subsequent cellular effects, such as the upregulation of matrix metalloproteinase-9 (MMP-9) expression. arvojournals.orgarvojournals.org The use of a MEK inhibitor, PD98059, effectively blocked the mc-PAF-induced phosphorylation of ERK1/2, confirming the dependency of this pathway on MEK activity. arvojournals.orgarvojournals.org
Similarly, in isolated nuclei from porcine cerebral microvascular endothelial cells, mc-PAF triggered a time-dependent phosphorylation of ERK1/2, while the total amount of ERK remained unchanged. aai.org This nuclear-specific activation of ERK1/2 was linked to the expression of proinflammatory genes like cyclooxygenase-2 (COX-2). aai.org The induction of COX-2 was preventable by the MEK inhibitor PD98059, further solidifying the role of the MEK/ERK pathway in the nuclear actions of mc-PAF. aai.org
The activation of the PAF receptor (PAFR) by its ligands, including mc-PAF, has also been linked to the phosphorylation of ERK in various cancer cell lines. nih.gov In KBP cells, which are carcinoma cells transfected with PAFR, activation of the receptor leads to the phosphorylation of ERK, which in turn stimulates cell proliferation. nih.gov
These findings collectively indicate that mc-PAF is a potent activator of the ERK-1/2 signaling pathway. This activation occurs through the canonical MEK-dependent phosphorylation of ERK-1/2 and is implicated in a variety of cellular processes, from gene expression to cell proliferation.
Interactive Data Table: Research Findings on Methylcarbamyl PAF and ERK-1/2 Phosphorylation
| Cell Type | Experimental Model | Key Findings | Reference |
| Human Corneal Epithelial Cells (HCECs) | In vitro cell culture | mc-PAF rapidly phosphorylates MEK1/2 and ERK1/2. ERK2 activation is more sustained. MEK inhibitor PD98059 blocks ERK1/2 phosphorylation and subsequent MMP-9 expression. | arvojournals.orgarvojournals.org |
| Porcine Cerebral Microvascular Endothelial Cells (PCECs) | Isolated nuclei | mc-PAF induces time-dependent phosphorylation of ERK1/2 in the nucleus, linked to COX-2 expression. This effect is blocked by MEK inhibitor PD98059. | aai.org |
| Carcinoma Cells (KBP) | Transfected cell line | Activation of the PAF receptor by agonists like mc-PAF induces phosphorylation of ERK, stimulating cell proliferation. | nih.gov |
| NRK-49 Cells | Overexpressing PAF receptor | Both PAF C-16 and methylcarbamyl PAF C-16 activate mitogen-activated protein kinase. | caymanchem.com |
Cellular and Molecular Effects of Methylcarbamyl Paf: in Vitro Research
Modulation of Platelet Aggregation Dynamics in Isolated Systems
Methylcarbamyl PAF is a potent inducer of platelet aggregation. medchemexpress.comontosight.ai Due to its resistance to enzymatic degradation by PAF-AH, mc-PAF exhibits a prolonged half-life of over 100 minutes in platelet-poor plasma, enabling sustained activation of platelets. bioscience.co.uklabscoop.com In vitro studies have demonstrated that mc-PAF is nearly as effective as native PAF C-16 in causing platelet aggregation in both isolated platelet preparations and platelet-rich plasma. bioscience.co.uklabscoop.com This sustained activity makes it a valuable reagent for studying the signaling pathways involved in platelet activation. nih.gov The binding of mc-PAF to PAF receptors on platelets initiates a cascade of intracellular events leading to aggregation. ontosight.ai
Impact on Inflammatory Mediator Production in Diverse Cell Types
Methylcarbamyl PAF has been shown to influence the production of various inflammatory mediators in different cell types, highlighting its role in inflammatory processes.
Cytokine and Chemokine Expression Profiles (e.g., IL-6, IL-8, MCP-1, RANTES)
In human endometrial stromal cells, mc-PAF stimulates the production of several cytokines and chemokines. oup.com Treatment of these cells with mc-PAF leads to a dose-dependent increase in the secretion of interleukin-6 (IL-6), interleukin-8 (IL-8), and macrophage colony-stimulating factor (M-CSF). oup.com Similarly, studies on peritoneal macrophages have shown that mc-PAF can induce the expression of inflammatory markers such as inducible nitric oxide synthase (Nos2), the chemokine Ccl5 (RANTES), and tumor necrosis factor (Tnf). oup.com In cultured mouse macrophages, while mc-PAF alone did not induce nitric oxide synthase-2 (NOS-2) expression, it slightly potentiated the induction of NOS-2 by lipopolysaccharide (LPS). jpp.krakow.pl
Regulation of Cell Cycle Progression and Arrest (e.g., G1 phase)
Methylcarbamyl PAF has been observed to regulate cell cycle progression, notably by inducing arrest in the G1 phase. medchemexpress.comnordicbiosite.com In NRK-49 cells that overexpress the PAF receptor, both PAF C-16 and mc-PAF can induce G1 phase cell cycle arrest. bioscience.co.uklabscoop.com This effect suggests a potential role for PAF signaling in controlling cell proliferation and has implications for its involvement in processes like oncogenic transformation. bioscience.co.uklabscoop.com The induction of G1 arrest is accompanied by the activation of mitogen-activated protein kinase (MAPK) and the expression of proto-oncogenes c-myc and c-fos. medchemexpress.combioscience.co.uklabscoop.com
Effects on Neuronal Cell Migration and Morphogenesis
The stimulation of PAF receptors by mc-PAF has significant consequences for neuronal cell migration and morphogenesis. nih.govjneurosci.orgjneurosci.org In vitro studies using cerebellar granule cells have demonstrated that mc-PAF causes a dose-dependent decrease in neuronal migration. nih.govjneurosci.orgjneurosci.orgnih.gov This inhibitory effect on migration is primarily due to an impact on the movement of the cell body (soma) along pre-existing neurites, with minimal effects on the growth of the neurites themselves. nih.govjneurosci.orgjneurosci.orgnih.govjneurosci.org
The mechanism behind this involves the disruption of the neuronal cytoskeleton. nih.govjneurosci.orgjneurosci.org These findings are particularly relevant to understanding neurodevelopmental disorders like Miller-Dieker lissencephaly, which is associated with defects in neuronal migration and a deficiency in PAF acetylhydrolase. nih.govjneurosci.orgjneurosci.orgnih.gov Furthermore, excess PAF signaling, as mimicked by mc-PAF, has been shown to cause instability in the branching of the leading process of migrating interneurons, a phenotype that can be rescued by a PAF antagonist. nih.gov
Influence on Cellular Motility and Proliferation in Malignant Cells
Methylcarbamyl PAF has been shown to influence the motility and proliferation of malignant cells, suggesting a role for PAF signaling in cancer progression. ontosight.aifrontiersin.org In breast cancer cell lines, PAF has been found to promote both cell motility and proliferation. aacrjournals.orgnih.gov The stable analog, this compound, has been used to demonstrate that PAF receptor activation can stimulate the growth of breast carcinoma cells. nih.gov Furthermore, continuous exposure of 3D breast acinar cultures to PAF led to increased proliferation, as indicated by the marker Ki67. frontiersin.orgresearchgate.net In vivo models have also suggested that PAF contributes to tumor angiogenesis. nih.gov Irradiation of tumor cells has been shown to induce the secretion of PAF-like molecules, which can in turn enhance the proliferation of surviving cancer cells. frontiersin.orgnih.gov
Induction and Modulation of Programmed Cell Death (Apoptosis) in Specific Cell Lineages (e.g., Corneal Myofibroblasts, Osteoclasts)
Methylcarbamyl PAF has demonstrated the ability to induce or modulate apoptosis in a cell-specific manner.
In the cornea, mc-PAF has been shown to induce apoptosis in myofibroblasts. arvojournals.orgnih.gov Treatment of porcine corneal myofibroblasts with mc-PAF resulted in a time-dependent increase in apoptosis. arvojournals.orgnih.gov Interestingly, mc-PAF acts synergistically with tumor necrosis factor-alpha (TNF-α) to significantly enhance apoptosis in these cells. arvojournals.orgnih.gov This suggests that PAF, in conjunction with other cytokines, may play a role in the removal of myofibroblasts during corneal wound healing. nih.gov
Conversely, in osteoclasts, which are responsible for bone resorption, mc-PAF has been shown to promote cell survival by inhibiting apoptosis. nih.gov In cultures of purified mature osteoclasts, which are prone to apoptosis, the addition of mc-PAF enhanced their survival. nih.gov This effect is mediated through the PAF receptor and suggests that PAF may act in an autocrine or paracrine manner to regulate osteoclast function and bone resorption. nih.gov
Table 1: Effects of Methylcarbamyl PAF on Various Cell Types
| Cell Type | Effect | Key Findings | References |
|---|---|---|---|
| Platelets | Aggregation | Potent inducer, nearly equipotent to native PAF. | bioscience.co.uklabscoop.com |
| Endometrial Stromal Cells | Cytokine Production | Increased secretion of IL-6, IL-8, and M-CSF. | oup.com |
| Peritoneal Macrophages | Inflammatory Marker Expression | Induced expression of Nos2, Ccl5 (RANTES), and Tnf. | oup.com |
| NRK-49 Cells | Cell Cycle Regulation | Induced G1 phase arrest. | medchemexpress.combioscience.co.uklabscoop.com |
| Cerebellar Granule Cells | Neuronal Migration | Dose-dependent decrease in migration. | nih.govjneurosci.orgjneurosci.orgnih.gov |
| Breast Cancer Cells | Motility and Proliferation | Promoted cell motility and proliferation. | frontiersin.orgaacrjournals.orgnih.gov |
| Corneal Myofibroblasts | Apoptosis | Induced apoptosis, synergistic with TNF-α. | arvojournals.orgnih.gov |
| Osteoclasts | Apoptosis | Inhibited apoptosis, promoting cell survival. | nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Methylcarbamyl PAF (mc-PAF) |
| Platelet-Activating Factor (PAF) |
| PAF C-16 |
| Interleukin-6 (IL-6) |
| Interleukin-8 (IL-8) |
| Macrophage Colony-Stimulating Factor (M-CSF) |
| RANTES (CCL5) |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Lipopolysaccharide (LPS) |
| Nitric Oxide Synthase-2 (NOS-2) |
| c-myc |
| c-fos |
Alterations in Retinal Progenitor/Stem Cell Characteristics and Neurosphere Formation
Methylcarbamyl PAF (cPAF), a stable analog of Platelet-Activating Factor (PAF), plays a significant role in the regulation of retinal progenitor/stem cells. nih.govnih.gov Research indicates that PAF receptor (PAFR) signaling is a critical pathway that influences the characteristics of these cells, particularly those derived from the ciliary epithelium (CE), a tissue in the adult mammalian eye containing a quiescent population of retinal progenitor cells. nih.govarvojournals.org
Studies have shown that PAF receptors and the enzymes related to PAF synthesis and degradation are downregulated in retinal progenitor/stem cells that are derived from pigmented epithelium (PE) cells. nih.gov The expression of PAFR is observed in retinal progenitor cells within neurospheres at levels similar to the original PE cells. arvojournals.org However, the activation of this receptor by an agonist like cPAF leads to a notable shift away from a progenitor state. When neurospheres are treated with cPAF, the expression of markers associated with progenitor and stem cells—such as Pax6, Nanog, Sox2, and Nestin—is decreased. arvojournals.org Concurrently, there is an increased expression of markers linked to differentiated epithelial cells. arvojournals.org
Conversely, blocking the PAF receptor with an antagonist results in an increase in the number of neurospheres and an upregulation of progenitor/stem cell markers. arvojournals.org These findings suggest that the activation of PAF signaling by compounds like methylcarbamyl PAF inhibits the "stemness" of retinal progenitor cells and pushes them towards a differentiated phenotype, thereby altering neurosphere formation and composition. nih.govarvojournals.org
Table 1: Effect of Methylcarbamyl PAF (cPAF) on Retinal Progenitor Cell Marker Expression
| Marker | Cell Type Association | Effect of cPAF Treatment |
|---|---|---|
| Pax6 | Progenitor/Stem Cell | Decreased Expression arvojournals.org |
| Nanog | Progenitor/Stem Cell | Decreased Expression arvojournals.org |
| Sox2 | Progenitor/Stem Cell | Decreased Expression arvojournals.org |
| Nestin | Progenitor/Stem Cell | Decreased Expression arvojournals.org |
| Palmd | Differentiated Epithelial Cell | Increased Expression arvojournals.org |
Modulation of Excitatory Synaptic Transmission in Neural Tissues
Methylcarbamyl PAF (mc-PAF) has been identified as a potent modulator of synaptic communication within the central nervous system, specifically targeting excitatory pathways. researchgate.netresearchgate.net Electrophysiological studies on cultured primary hippocampal neurons have demonstrated that mc-PAF selectively augments glutamate-mediated excitatory synaptic transmission. researchgate.netresearchgate.net This enhancement is specific, as the compound does not appear to affect inhibitory synaptic responses that are mediated by gamma-aminobutyric acid (GABA). researchgate.netresearchgate.net
The mechanism of action for mc-PAF is presynaptic. researchgate.netresearchgate.net Evidence for this comes from observations that mc-PAF increases the frequency of spontaneous miniature excitatory synaptic events without altering their amplitude or time course. researchgate.net This indicates that mc-PAF facilitates the release of neurotransmitters from the presynaptic terminal rather than altering the sensitivity of postsynaptic receptors. researchgate.netresearchgate.net The biological activity is mediated through the PAF receptor, as the enhancing effect of mc-PAF on excitatory transmission is blocked by the application of a PAF receptor antagonist, BN 52021. researchgate.net Furthermore, the biologically inactive precursor, lyso-PAF, has no effect on synaptic transmission, highlighting the specific action of the acetylated form. researchgate.net
Table 2: Summary of Methylcarbamyl PAF (mc-PAF) Effects on Synaptic Transmission
| Parameter | Observation | Implication |
|---|---|---|
| Evoked Excitatory Transmission | Augmented researchgate.netresearchgate.net | Enhancement of glutamate-mediated signaling. |
| Inhibitory Synaptic Responses | No significant effect researchgate.netresearchgate.net | Specificity for excitatory pathways. |
| Spontaneous Miniature Event Frequency | Increased researchgate.net | Presynaptic action, likely increased neurotransmitter release. |
| Spontaneous Miniature Event Amplitude | Unaltered researchgate.net | No change in postsynaptic receptor sensitivity. |
| Effect with PAFR Antagonist | Blocked researchgate.net | Action is mediated via the PAF receptor. |
Role in Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses
The activation of the Platelet-Activating Factor (PAF) receptor is a key step that can lead to the generation of reactive oxygen species (ROS). dntb.gov.ua As a potent PAFR agonist, methylcarbamyl PAF is implicated in initiating these downstream oxidative stress responses. ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide, which are produced as byproducts of normal cellular metabolism, particularly from mitochondria and NADPH oxidase enzymes. nih.govscielo.sa.cr
While ROS at low concentrations are essential for various cellular signaling processes, an imbalance caused by overproduction or a reduction in antioxidant defenses leads to a state of oxidative stress. scielo.sa.crfrontiersin.org This condition can cause damage to crucial cellular components, including lipids, proteins, and nucleic acids. scielo.sa.cr The production of ROS is a central element in the progression of inflammatory disorders and can contribute to tissue injury. nih.gov By activating its receptor, methylcarbamyl PAF can trigger the cellular machinery responsible for ROS production, thereby contributing to the molecular events that underpin oxidative stress. dntb.gov.ua
Impact on Lyso-PAF Acetyltransferase (LPCAT) Activity and PAF Production
Methylcarbamyl PAF influences the very enzymatic pathways responsible for the synthesis of PAF itself, creating a potential positive feedback loop. PAF is synthesized through two main pathways, with the "remodeling" pathway being critical for rapid production in response to stimuli. nih.govplymouth.ac.uk This pathway involves the conversion of the inactive precursor lyso-PAF to active PAF, a reaction catalyzed by acetyl-CoA:lyso-PAF acetyltransferase (lyso-PAFAT). nih.govnih.gov
Two key enzymes possessing this activity are lysophosphatidylcholine (B164491) acyltransferase 1 (LPCAT1) and LPCAT2. nih.govplymouth.ac.uk LPCAT1 is typically expressed constitutively, while LPCAT2 is the primary inducible enzyme in inflammatory cells that is responsible for the rapid burst of PAF synthesis following stimulation. nih.govnih.gov
Research has shown that stimulation of cells with a PAF agonist, such as mc-PAF, leads to the rapid activation of LPCAT2. nih.gov This activation occurs within seconds and is mediated by the phosphorylation of the LPCAT2 protein at the Ser-34 residue by Protein Kinase Cα (PKCα). nih.gov This phosphorylation event enhances the maximal velocity (Vmax) of the enzyme, boosting its capacity to produce PAF. nih.gov Therefore, by activating its receptor, methylcarbamyl PAF can trigger a signaling cascade that enhances the activity of LPCAT2, leading to increased production of endogenous PAF. nih.gov
Table 3: Comparison of LPCAT1 and LPCAT2
| Feature | LPCAT1 | LPCAT2 |
|---|---|---|
| Expression | Constitutive, mainly in lungs nih.gov | Inducible, mainly in inflammatory cells nih.govplymouth.ac.uk |
| Primary Role | Constitutive PAF production plymouth.ac.uk | Rapid, stimulus-induced PAF production nih.govnih.gov |
| Regulation by mc-PAF | Not directly stimulated | Rapidly activated via PKCα-mediated phosphorylation nih.gov |
| Function | PAF & PC synthesis for homeostasis nih.govplymouth.ac.uk | PAF & PC synthesis in inflammation nih.govplymouth.ac.uk |
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| Methylcarbamyl PAF | cPAF, mc-PAF, 1-O-alkyl-2-N-methylcarbamyl-GPC |
| Platelet-Activating Factor | PAF, 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine |
| Gamma-aminobutyric acid | GABA |
| Glutamate | |
| Lyso-PAF | 1-O-alkyl-2-hydroxy-sn-glycero-3-phosphocholine |
| BN 52021 | |
| Pax6 | |
| Nanog | |
| Sox2 | |
| Nestin | |
| Palmd | |
| Acetyl-CoA | |
| Hydrogen Peroxide | |
| Superoxide Anion |
Mechanistic Insights from Preclinical Animal Models Utilizing Methylcarbamyl Paf
Investigations in Reproductive Biology Models
The involvement of PAF in reproductive processes, particularly in the context of adverse pregnancy outcomes, has been a significant area of research. The use of mc-PAF in animal models has provided crucial insights into its role in preterm delivery and fetal development.
Studies utilizing mouse models have demonstrated that the administration of mc-PAF can induce preterm delivery. Bolus intrauterine administration of this non-degradable PAF analog on day 15 of gestation in mice leads to preterm birth. nih.gov This suggests that elevated and sustained PAF signaling can trigger the cascade of events leading to premature parturition. The mechanism appears to involve the activation of inflammatory pathways within pregnancy tissues. targetmol.com
Research indicates that PAF, and by extension mc-PAF, contributes to the stimulation of myometrial contractions, cytokine production, and the infiltration of polymorphonuclear leukocytes into the cervix, all of which are critical components of the labor process. nih.gov Furthermore, recent investigations have shed light on the interaction between PAF and Toll-like receptor (TLR) signaling in the context of preterm birth. nih.gov Specifically, PAF has been shown to reduce the expression of progesterone (B1679170) receptor-A (PR-A) by inducing DNA methylation in the PR-A promoter. This reduction in PR-A allows for the nuclear entry of RelB/p52, which in turn activates a pro-labor signaling pathway in placental cytotrophoblasts. mednexus.org
Table 1: Effects of Methylcarbamyl PAF in Preterm Delivery Models
| Model System | Key Finding | Implied Mechanism |
| Mouse | Induces preterm delivery when administered intrauterine. nih.gov | Activation of inflammatory pathways, stimulation of myometrial contractions and cytokine production. nih.govtargetmol.com |
| Mouse | Interacts with Toll-like receptor signaling pathways. nih.gov | Reduces PR-A expression via DNA methylation, activating a pro-labor signaling pathway. mednexus.org |
In addition to its role in preterm labor, sustained PAF signaling has been implicated in intrauterine fetal growth restriction (IUGR). bioone.org Continuous intravenous infusion of mc-PAF in pregnant rats has been shown to cause a dose-dependent reduction in fetal weights. nih.gov This effect is accompanied by a significant decrease in placental weights, suggesting that placental insufficiency may be a key mediating factor. nih.gov
The pathophysiology of PAF-induced IUGR appears to be complex. At lower doses of mc-PAF, the vasoconstrictor endothelin-1 (B181129) (ET-1) plays a central role. nih.gov Antagonism of the endothelin-A (ETA) receptor can prevent FGR at these lower doses, and placental expression of preproET-1 messenger RNA (mRNA) is increased. nih.gov However, at higher doses of mc-PAF, the mechanisms leading to FGR seem to be independent of ET-1, pointing towards more direct effects of PAF on vascular resistance and uterine perfusion. nih.gov
Table 2: Effects of Methylcarbamyl PAF on Intrauterine Fetal Growth Restriction
| Model System | Key Finding | Implied Mechanism |
| Rat | Dose-dependent reduction in fetal and placental weights. nih.gov | Placental insufficiency. nih.gov |
| Rat | At low doses, FGR is mediated by endothelin-1. nih.gov | Increased placental expression of preproET-1 mRNA. nih.gov |
| Rat | At high doses, FGR is induced by mechanisms other than ET-1 action. nih.gov | Direct effects of PAF on vascular resistance and uterine perfusion. nih.gov |
Role in Preterm Delivery Mechanisms
Contributions to Neurodevelopmental Disorder Models (e.g., Miller-Dieker Lissencephaly)
The role of PAF signaling in neurodevelopment has been investigated, particularly in the context of Miller-Dieker lissencephaly, a severe neuronal migration disorder. nih.govjneurosci.org This condition is caused by a hemizygous deletion of the LIS1 gene, which encodes a subunit of a brain PAF acetylhydrolase, the enzyme that inactivates PAF. nih.govjneurosci.orgnih.gov This genetic defect can lead to impaired PAF catabolism. nih.govjneurosci.org
In vitro studies using cerebellar granule cells have shown that mc-PAF causes a dose-dependent decrease in neuronal migration. nih.govjneurosci.orgnih.gov The primary effect of mc-PAF is on the movement of the cell body (soma) along already extended neurites, with minimal impact on neurite growth itself. nih.govjneurosci.orgnih.gov This inhibition of migration can be blocked by PAF receptor-specific antagonists, confirming the receptor-mediated nature of this effect. nih.govjneurosci.orgnih.gov These findings suggest that proper regulation of PAF signaling is crucial for neuroblast migration, and that its disruption could be a contributing factor to the neuronal migration defects observed in Miller-Dieker lissencephaly. nih.govjneurosci.orgnih.gov
Table 3: Methylcarbamyl PAF in Neurodevelopmental Disorder Models
| Model System | Key Finding | Implied Mechanism |
| In vitro cerebellar granule cells | Dose-dependent decrease in neuronal migration. nih.govjneurosci.orgnih.gov | Inhibition of somal movement along neurites via PAF receptor stimulation. nih.govjneurosci.orgnih.gov |
Role in Liver Pathophysiology Models (e.g., Non-Alcoholic Fatty Liver Disease, MASH)
The involvement of PAF in liver pathophysiology, particularly in metabolic dysfunction-associated steatotic liver disease (MASLD), previously known as non-alcoholic fatty liver disease (NAFLD), and its more severe form, metabolic dysfunction-associated steatohepatitis (MASH), is an area of growing interest. researchgate.netresearchgate.net
PAF contributes to the pathogenesis of MASH by promoting hepatic lipid synthesis, which can lead to hypertriglyceridemia. researchgate.netresearchgate.net Animal models have demonstrated that knocking down the PAF receptor gene can reduce inflammation and improve the glycemic profile, highlighting the role of PAF in metabolic dysfunction. researchgate.net PAF is thought to activate several signaling pathways that contribute to insulin (B600854) resistance, inhibition of lipid β-oxidation, and the accumulation of triglycerides in hepatocytes. researchgate.net These processes, along with oxidative stress and inflammation, are key drivers in the progression of MASLD to MASH. researchgate.netmsdmanuals.com
Table 5: Role of PAF Signaling in Liver Pathophysiology
| Model System/Condition | Key Finding | Implied Mechanism |
| Animal models of MASH | Knockdown of PAF receptor gene reduces inflammation and improves glycemic profile. researchgate.net | PAF promotes hepatic lipid synthesis and contributes to metabolic dysfunction. researchgate.netresearchgate.net |
| In vitro/in vivo studies | PAF activates signaling pathways leading to insulin resistance and triglyceride accumulation. researchgate.net | Inhibition of lipid β-oxidation and promotion of oxidative stress and inflammation. researchgate.net |
Spinal Cord Injury and Axonal Regeneration Modulation
The potential for PAF to modulate processes following spinal cord injury, including axonal regeneration, is an emerging area of investigation. While direct studies using mc-PAF to specifically assess axonal regeneration are not extensively detailed in the provided context, the known pro-inflammatory and cellular effects of PAF suggest a plausible role.
Following spinal cord injury, a complex cascade of events occurs, including inflammation and the formation of a glial scar, which are major impediments to axonal regeneration. mdpi.comnih.gov The ability of PAF to act as a potent inflammatory mediator suggests it could contribute to the challenging environment for neuronal regrowth. Conversely, the intricate signaling pathways activated by PAF could also have unforeseen effects on neuronal survival and plasticity. Further research is needed to specifically delineate the effects of sustained PAF receptor activation by mc-PAF on the various cellular and molecular players involved in the response to spinal cord injury and the potential for axonal regeneration. nih.govubc.ca
Structure Activity Relationship Studies Involving Methylcarbamyl Paf
Elucidation of Essential Structural Elements for PAFR Agonism
The agonist activity of PAF and its analogs at the PAF receptor (PAFR), a G-protein coupled receptor, is dictated by specific structural features of the glycerophosphocholine backbone. ontosight.ainih.gov Studies using methylcarbamyl PAF have helped to confirm the importance of these features. The PAF molecule is generally understood to have three critical regions for biological activity: the ether-linked alkyl chain at the sn-1 position, the functional group at the sn-2 position, and the phosphocholine (B91661) headgroup at the sn-3 position.
The defining structural modification in methylcarbamyl PAF is at the sn-2 position, where the acetyl group of native PAF is replaced by a methylcarbamate group. ontosight.ai This substitution is critical. While replacing the ester linkage of the acetyl group with a more stable carbamate (B1207046) linkage, it preserves the molecule's ability to act as a potent PAFR agonist. ontosight.ainih.gov This demonstrates that a small, oxygen-containing substituent at the sn-2 position is essential for agonism, but the exact nature of the ester bond is not absolute. The significance of this position is further highlighted by the fact that lyso-PAF, the precursor of PAF which has a hydroxyl group at the sn-2 position, is considered biologically inactive and does not effectively stimulate the PAF receptor. frontiersin.orgjneurosci.org
A crucial aspect of this structural modification is the resistance of the methylcarbamyl group to hydrolysis by the enzyme PAF acetylhydrolase (PAF-AH). nih.govcaymanchem.com This enzyme rapidly degrades native PAF, terminating its signal. nih.gov By creating a non-hydrolyzable analog, the methylcarbamyl substitution ensures sustained receptor activation, making it a more stable and, in many biological systems, more potent agonist. nih.govjci.org Therefore, the structure of methylcarbamyl PAF confirms that while the sn-2 position is vital for receptor binding and activation, engineering resistance to metabolic inactivation at this site is a key strategy for enhancing biological potency and duration of action. nih.gov
Comparison of Biological Potency with Other PAF Analogs
Research on human polymorphonuclear neutrophils showed that methylcarbamyl PAF and native PAF compete for the same high-affinity receptor sites. nih.govresearchgate.net However, their binding affinities differ slightly. Native PAF exhibits a dissociation constant (Kd) of approximately 0.2 nM, whereas the methylcarbamyl analog has a slightly lower affinity with a Kd of 1.1 nM. nih.govresearchgate.net Despite this difference in direct receptor binding, the functional potencies of the two compounds are often comparable or, in some cases, greater for the synthetic analog. nih.govjci.org
| Compound | Dissociation Constant (Kd) for Human Neutrophil PAFR | Relative Biological Activity |
|---|---|---|
| Platelet-Activating Factor (PAF) | 0.2 nM nih.govresearchgate.net | High |
| Methylcarbamyl PAF | 1.1 nM nih.govresearchgate.net | High / Potentiated |
The high biological potency of methylcarbamyl PAF, despite its slightly lower binding affinity, is primarily attributed to its resistance to metabolic degradation. nih.gov Unlike native PAF, the methylcarbamyl analog is not inactivated by PAF acetylhydrolase in human sera or by neutrophils. nih.govresearchgate.net This resistance leads to a longer half-life and sustained receptor stimulation, amplifying its biological effect. For instance, in studies on osteoclast survival, methylcarbamyl PAF was found to be more potent than native PAF. jci.org In other systems, such as the induction of platelet aggregation, it is considered nearly equipotent to PAF C-16. caymanchem.com This highlights that the biological potency is a function of both receptor affinity and metabolic stability, with the latter playing a dominant role for methylcarbamyl PAF. nih.gov
Methodological Significance and Advanced Research Applications of Methylcarbamyl Paf
Utility as a Non-Hydrolyzable PAFR Agonist Probe in Biochemical and Cell Biological Studies
A primary challenge in studying the physiological effects of PAF is its rapid inactivation by the enzyme PAF acetylhydrolase (PAF-AH), which hydrolyzes the acetyl group at the sn-2 position. researchgate.netcapes.gov.br Methylcarbamyl PAF, also referred to as carbamyl-PAF (c-PAF), is a synthetic analog of PAF specifically designed to resist this degradation. nih.govabcam.cn Its structure, 1-O-hexadecyl-2-N-methylcarbamyl-glycero-3-phosphocholine, confers significant metabolic stability. nih.gov
Studies have demonstrated that mc-PAF has a half-life exceeding 100 minutes in platelet-poor plasma and completely resists metabolic inactivation by neutrophils and human sera, whereas native PAF is quickly degraded. researchgate.netcaymanchem.comlabscoop.com This resistance to hydrolysis allows for the sustained activation of the PAF receptor (PAFR) in experimental settings. Consequently, mc-PAF serves as a reliable agonist probe to investigate the direct consequences of PAFR stimulation in various biochemical and cell biological studies, avoiding the complexities of simultaneous enzyme-mediated inactivation. researchgate.net This stability makes it an ideal tool for studying processes where prolonged receptor activation is required to observe a biological response, such as in the modulation of synaptic transmission or the transformation of epithelial cells. researchgate.netfrontiersin.org
Applications in Receptor Binding Assays for PAFR Characterization
The stability of methylcarbamyl PAF makes it an excellent ligand for use in receptor binding assays aimed at characterizing the PAFR. nih.govresearchgate.net These assays are fundamental for determining the affinity of ligands for the receptor and quantifying receptor numbers on different cell types.
In studies using Raji lymphoblasts, Scatchard analysis of mc-PAF binding revealed a single class of high-affinity binding sites. nih.gov Competition binding experiments are also commonly employed, where mc-PAF competes with radiolabeled PAF or other ligands to determine relative binding potencies. For instance, in human polymorphonuclear neutrophils, mc-PAF competed for binding to high-affinity PAF receptors, although with a slightly lower affinity than native PAF. researchgate.net The binding affinities determined in these assays correlate well with the compound's biological potency in functional assays, confirming that its activity is mediated through the PAFR. researchgate.net The use of mc-PAF in such assays has been crucial in characterizing the receptor on various cell types, including platelets, leukocytes, and transfected cell lines expressing the PAFR. guidetoimmunopharmacology.orgportlandpress.comresearchgate.net
| Cell Type | Assay Type | Ligand | Dissociation Constant (Kd) / IC50 | Reference |
|---|---|---|---|---|
| Raji Lymphoblasts | Scatchard Analysis | Methylcarbamyl PAF | 2.9 ± 0.9 nM | nih.gov |
| Human Polymorphonuclear Neutrophils | Competition Binding vs. [3H]PAF | Methylcarbamyl PAF | 1.1 nM | researchgate.net |
| Human Polymorphonuclear Neutrophils | Competition Binding vs. [3H]PAF | PAF | 0.2 nM | researchgate.net |
| Human Promonocytic U937 Cells | mRNA Down-regulation | Methylcarbamyl PAF | EC50 ~10 nM | portlandpress.com |
Implementation in Cell-Based Signaling and Functional Assays
Methylcarbamyl PAF has been widely implemented in a variety of cell-based assays to explore the downstream signaling cascades and functional outcomes of PAFR activation. researchgate.netcaymanchem.com Its non-hydrolyzable nature ensures that observed effects are due to sustained receptor engagement rather than transient stimulation. abcam.cnabcam.co.jp
Upon binding to the PAFR, mc-PAF has been shown to trigger a range of cellular responses that mimic native PAF. In Raji lymphoblasts and other cell types, it induces a dose-dependent increase in free intracellular calcium. nih.govtargetmol.com In NRK-49 cells engineered to overexpress the PAFR, both mc-PAF and PAF C-16 were found to induce the expression of early-response genes like c-myc and c-fos, activate the mitogen-activated protein kinase (MAPK) pathway, and induce G1 phase cell cycle arrest. caymanchem.comlabscoop.commedchemexpress.combiomol.com These findings suggest a role for PAF signaling in regulating cell growth and transformation. caymanchem.comlabscoop.com Furthermore, studies using mc-PAF have demonstrated its ability to induce platelet aggregation, augment hippocampal excitatory synaptic transmission, and disrupt neuronal migration in vitro, highlighting the diverse functional roles of PAFR activation. researchgate.netcaymanchem.comjneurosci.org
| Cell Type | Assay | Observed Effect of mc-PAF | Reference |
|---|---|---|---|
| Raji Lymphoblasts | Intracellular Calcium Measurement | Dose-dependent increase in [Ca2+]i | nih.gov |
| NRK-49 cells (PAFR-overexpressing) | Gene Expression & Kinase Activation | Induction of c-myc and c-fos; activation of MAPK | caymanchem.commedchemexpress.com |
| NRK-49 cells (PAFR-overexpressing) | Cell Cycle Analysis | Induction of G1 phase cell cycle arrest | caymanchem.comlabscoop.com |
| Human Platelets | Platelet Aggregation | Nearly equipotent to PAF C-16 in inducing aggregation | caymanchem.comlabscoop.com |
| Cultured Hippocampal Neurons | Synaptic Transmission Recording | Augments excitatory synaptic transmission | researchgate.net |
| Cerebellar Granule Cells | Neuronal Migration Assay | Dose-dependent decrease in cell migration | jneurosci.org |
| HT1080 and HUVEC cells | Cell Viability Assay | Affects cell viability (comparison with other PAF analogs) | researchgate.net |
| Pigmented Epithelium (PE) cells | Neurosphere Formation | Used as a PAFR agonist to evaluate influence on retinal progenitor cells | mdpi.com |
Development of Sustained-Release Delivery Systems for In Vivo Research
For in vivo investigations into the long-term effects of PAFR activation, controlled and sustained delivery of an agonist is often necessary. The inherent stability of mc-PAF makes it a suitable candidate for incorporation into such delivery systems. Research has demonstrated the successful use of Elvax, an ethylene-vinyl acetate (B1210297) copolymer, as a vehicle for the slow-release of mc-PAF. nih.gov
In one study, Elvax sections containing mc-PAF were shown to provide a slow, sustained release of the compound over a five-day period both in vitro and in vivo. nih.gov The release characteristics were measured using a sensitive rabbit platelet aggregation bioassay. This novel method provides a viable and inexpensive approach for long-term in vivo studies of the roles of PAF and its receptors in complex biological systems, such as the brain. nih.gov Such sustained-release systems are crucial for exploring the involvement of PAF in chronic processes or developmental events that unfold over several days.
Use in Studying Biosynthesis and Degradation Pathways of PAF
The biosynthesis and degradation of PAF are tightly regulated processes that control the availability and action of this lipid mediator. researchgate.netnih.gov PAF is synthesized from lyso-PAF and rapidly degraded by PAF-AH. capes.gov.brnih.govnih.gov Because methylcarbamyl PAF is a PAFR agonist that resists degradation by PAF-AH, it serves as a unique tool to uncouple the effects of receptor activation from the metabolic pathways of native PAF. researchgate.netcapes.gov.br
For example, researchers can use mc-PAF to stimulate the PAFR and observe downstream events without the confounding variable of PAF degradation or the generation of its inactive metabolite, lyso-PAF. This is particularly useful in studying feedback mechanisms. One study found that while native PAF increased the secretion of PAF-AH from cultured rat hepatocytes, mc-PAF and lyso-PAF actually reduced its secretion. capes.gov.br This demonstrates that the products of PAF metabolism can have distinct regulatory effects from PAF itself, a distinction made possible by the use of the non-hydrolyzable analog. This allows for a more precise dissection of the signaling events directly attributable to PAFR activation versus those influenced by the enzymes and products in the PAF metabolic cycle. researchgate.netnih.gov
Future Directions and Unexplored Avenues in Methylcarbamyl Paf Research
Elucidation of Potential PAFR-Independent Mechanisms of Methylcarbamyl PAF Action
While the majority of methylcarbamyl PAF's (C-PAF) biological activities are attributed to its function as a potent agonist of the Platelet-Activating Factor Receptor (PAFR), emerging evidence suggests the possibility of PAFR-independent actions. ontosight.airesearchgate.net The parent compound, Platelet-Activating Factor (PAF), has been shown to function even when its primary receptor is blocked or genetically removed, implying the existence of alternative mechanisms. researchgate.net Studies have reported that PAF can induce neuronal apoptosis in cerebellar granule neurons independently of PAFR signaling. researchgate.net Furthermore, PAF has been observed to promote the migration of granulocytes and the release of chemokines from human eosinophils without the involvement of PAFR signal transduction. nih.gov
These findings with PAF raise critical questions about its non-hydrolyzable analog, methylcarbamyl PAF. Although C-PAF is primarily used to elicit specific PAFR-dependent responses, its potential to engage in receptor-independent pathways remains a significant and underexplored area of research. For instance, at high concentrations, a PAF analog was found to disrupt cell membrane integrity in human neurons, a physical effect that would be independent of specific receptor binding. pnas.org Future investigations should aim to systematically determine if and how C-PAF interacts with other cellular components, such as other lipid-binding proteins or membrane domains, to exert biological effects. Clarifying these alternative pathways is crucial for a complete understanding of C-PAF's function and for interpreting experimental results, especially in systems where PAFR expression might be low or absent. researchgate.netnih.gov
Integrative Multi-Omics Approaches to Map Comprehensive Biological Responses to Methylcarbamyl PAF
To move beyond single-pathway analysis and understand the global impact of methylcarbamyl PAF, integrative multi-omics approaches are essential. mdpi.com Combining genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive map of the cellular and systemic responses to C-PAF stimulation. mdpi.comnih.gov
Metabolomics studies have already identified methylcarbamyl PAF as a significant lipid in various biological contexts, including its correlation with specific gut microbiota and its alteration in response to disease states like idiosyncratic drug-induced liver injury. researchgate.netscispace.comresearchgate.net In studies of Lassa fever, metabolomic analyses identified PAF and PAF-like molecules as potential biomarkers, with their levels differing significantly between fatal and non-fatal cases. plos.orgnih.gov Similarly, in a multi-omics analysis of cystic fibrosis, PAF and other inflammatory lipids were identified as potential biomarkers for pulmonary exacerbations, suggesting a key role in the inflammatory response. nih.gov A study on alveolar echinococcosis also noted that downregulation of lipids like methylcarbamyl PAF suggests a negative regulatory effect on cell signaling and energy storage. mdpi.com
Proteomics serves as a valuable tool for understanding the downstream effects of C-PAF signaling by identifying and quantifying changes in protein expression. mdpi.com For example, PAFR activation is known to induce the expression of numerous genes and proteins, including COX-2 and various matrix metalloproteinases (MMPs). caymanchem.com Future research could employ targeted proteomic analysis of cells stimulated with C-PAF to identify the full spectrum of protein changes.
By integrating these datasets, researchers can construct detailed network models of C-PAF's influence, revealing novel pathway crosstalk and identifying previously unknown biological functions. This holistic view is critical for understanding its role in complex diseases and for identifying new therapeutic targets within the PAF signaling network.
Table 1: Selected Metabolomics Studies Identifying Methylcarbamyl PAF
| Study Focus | Sample Type | Key Finding Related to Methylcarbamyl PAF | Reference |
|---|---|---|---|
| Alveolar Echinococcosis | Murine Sera | Significant downregulation suggested a negative regulatory effect on cell signaling and energy storage. | mdpi.com |
| Drug-Induced Liver Injury | Mouse Livers | Levels were elevated under TNF-α stimulation in an idiosyncratic drug-induced liver injury model. | scispace.com |
| Gut Microbiota Interaction | Not Specified | Exhibited positive correlations with Bacteroides and Desulfovibrionaceae. | researchgate.net |
| Lassa Fever | Human Serum | Identified as one of several PAF-like molecules with altered levels, emerging as a potential disease biomarker. | plos.orgnih.gov |
| Cystic Fibrosis | Sputum | Identified as a potential biomarker for pulmonary exacerbations, indicating a role in inflammatory processes. | nih.gov |
Advanced Structural Biology of Methylcarbamyl PAF-PAFR Complexes
A detailed understanding of how methylcarbamyl PAF interacts with the Platelet-Activating Factor Receptor (PAFR) at the atomic level is fundamental to explaining its potency and specificity. Current knowledge suggests that C-PAF's interaction with PAFR involves the formation of stable hydrogen bonds and hydrophobic contacts, which in turn influences the receptor's conformation and modulates signal transduction pathways. scbt.com However, high-resolution structural data for the C-PAF-PAFR complex are currently lacking.
Future research should prioritize the use of advanced structural biology techniques, such as X-ray crystallography and cryogenic electron microscopy (cryo-EM), to solve the three-dimensional structure of C-PAF bound to PAFR. Such studies would provide precise information on the key amino acid residues and molecular forces governing the binding event. This would allow for a direct comparison with the binding pocket of PAF and other PAFR ligands, explaining the unique stability and potency of C-PAF. caymanchem.com This structural information would be invaluable for the rational design of novel, more specific PAFR agonists or antagonists and for understanding the mechanics of receptor activation.
Development of Novel Animal Models for Pathophysiological Interventions Guided by Methylcarbamyl PAF Insights
Methylcarbamyl PAF is extensively used in various animal models to mimic the pathological effects of sustained PAF signaling in diseases. ontosight.aiglpbio.comnih.gov For instance, C-PAF has been used to study tumor cell repopulation after radiotherapy in mouse models and to induce systemic immune suppression. nih.govdirect-ms.org Administration of C-PAF alone has been shown to mimic the immediate negative effects of lipopolysaccharide (LPS) on heart contractility and coronary flow in isolated rat hearts. jpp.krakow.plnih.gov
Insights gained from these studies can guide the development of more sophisticated and targeted animal models. For example, observing the specific cellular and tissue responses to localized C-PAF administration could inform the creation of new models where PAF signaling is conditionally activated in specific cell types or at specific disease stages. This would allow for a more precise dissection of the PAF pathway's role in disease initiation versus progression. Furthermore, understanding the synergistic effects of C-PAF with other inflammatory mediators, like TNF-α in corneal myofibroblast apoptosis, can lead to the development of dual-stimulus animal models that more accurately reflect the complex inflammatory milieu of human diseases. arvojournals.org
Exploration of Methylcarbamyl PAF as a Tool for Targeted Pathway Modulation in Preclinical Disease Models
Methylcarbamyl PAF's stability and potent PAFR agonism make it an excellent research tool for targeted pathway modulation in preclinical studies. ontosight.aicaymanchem.comsapphirebioscience.com As a non-hydrolyzable analog of PAF, it provides a sustained signal through the PAFR, allowing researchers to study the downstream consequences of prolonged pathway activation. caymanchem.comnih.gov
In preclinical cancer research, C-PAF is used to investigate the role of the PAFR pathway in tumor growth and therapy resistance. Studies have shown that C-PAF can significantly increase the proliferation of non-small cell lung cancer (NSCLC) cells and block the cytotoxic effects of targeted therapies like gefitinib (B1684475) and erlotinib (B232). researchgate.net It also stimulates the release of microvesicle particles from lung cancer cells, a process implicated in modifying cellular responses to therapy. nih.gov In breast epithelial cells, prolonged exposure to C-PAF can induce transformation phenotypes, highlighting its potential role in oncogenesis. frontiersin.org In rat kidney cells overexpressing the PAF receptor, C-PAF induces the expression of proto-oncogenes c-myc and c-fos and activates the mitogen-activated protein kinase (MAPK) pathway. caymanchem.com These findings establish C-PAF as a critical tool for exploring how to target the PAFR pathway to overcome therapy resistance and inhibit cancer progression. researchgate.netnih.gov
Table 2: Preclinical Applications of Methylcarbamyl PAF for Pathway Modulation
| Preclinical Model System | Pathway/Process Modulated | Observed Effect of C-PAF | Reference |
|---|---|---|---|
| NSCLC Cancer Cells (A549, H1299) | Cell Proliferation, Response to Targeted Therapy | Increased cell proliferation and attenuated the cytotoxic effects of erlotinib and gefitinib. | researchgate.net |
| NSCLC Cancer Cells (A549, H1299) | Microvesicle Particle (MVP) Release | Induced MVP release in a dose- and time-dependent manner. | nih.gov |
| Breast Epithelial Cells (MCF10A) | Cell Transformation, PI3-K/AKT Signaling | Induced transformation phenotypes and activated oncogenic signaling. | frontiersin.org |
| Rat Kidney Fibroblast Cells (NRK) | Gene Expression, MAPK Signaling | Caused induction of c-myc and c-fos and activation of MAPK. | caymanchem.com |
| Porcine Corneal Myofibroblasts | Apoptosis (in synergy with TNF-α) | Synergistically induced apoptosis when combined with TNF-α. | arvojournals.org |
| Mouse Macrophages | NOS-2 Induction (with LPS) | Potentiated the induction of NOS-2 by LPS. | jpp.krakow.pl |
Q & A
Q. How can methylcarbamyl PAF be distinguished from native PAF C-16 in experimental settings?
Methylcarbamyl PAF is a synthetic analog with a methylcarbamyl group replacing the acetyl group at the sn-2 position of PAF C-15. Key distinguishing features include its resistance to degradation by platelet-activating factor acetylhydrolase (PAF-AH), extending its half-life to >100 minutes in platelet-poor plasma compared to native PAF . Methodologically, liquid chromatography-mass spectrometry (LC-MS) can differentiate structural modifications, while enzymatic assays with PAF-AH confirm stability differences .
Q. What are the standard assays for evaluating methylcarbamyl PAF’s platelet-aggregating activity?
Use platelet-rich plasma (PRP) from human or rabbit models. Induce aggregation via calibrated concentrations of methylcarbamyl PAF (e.g., 1–10 nM) and measure using turbidimetric methods. Compare dose-response curves with native PAF C-16 to assess relative potency. Note that methylcarbamyl PAF exhibits near-equipotent activity to PAF C-16 in isolated platelets but may vary in whole-blood models due to plasma protein interactions .
Q. How does methylcarbamyl PAF interact with the PAF receptor in cellular models?
Overexpression systems (e.g., NRK-49 cells with PAF receptor transfection) are ideal. Measure downstream signaling markers like c-myc, c-fos, and MAP kinase activation via Western blot or qPCR. Methylcarbamyl PAF induces these pathways similarly to PAF C-16, but its prolonged half-life may amplify sustained signaling, necessitating time-course experiments .
Advanced Research Questions
Q. How can contradictory data on methylcarbamyl PAF’s bioactivity across studies be resolved?
Discrepancies often arise from variations in plasma composition (e.g., platelet-poor vs. platelet-rich plasma) or species-specific receptor affinities. For example, 2-O-ethyl PAF C-16, another analog, shows reduced potency in rabbit PRP compared to methylcarbamyl PAF . Standardize experimental conditions by:
Q. What experimental designs are optimal for studying methylcarbamyl PAF’s role in G1-phase cell cycle arrest?
Use synchronized cell cultures (e.g., serum starvation followed by re-stimulation). Treat with methylcarbamyl PAF (10–100 nM) and monitor cell cycle progression via flow cytometry (propidium iodide staining) or cyclin-dependent kinase (CDK) inhibitor expression. Include controls with PAF receptor antagonists (e.g., WEB 2086) to confirm receptor-mediated mechanisms .
Q. How does methylcarbamyl PAF’s resistance to enzymatic degradation impact long-term in vitro studies?
Its stability allows prolonged observation of PAF receptor signaling but risks confounding autocrine/paracrine effects. Mitigate this by:
- Using short-term exposure protocols (<2 hours).
- Combining with PAF-AH supplementation to simulate physiological clearance .
Q. What are the pitfalls in interpreting methylcarbamyl PAF’s cross-reactivity in multi-ligand systems?
Methylcarbamyl PAF may interact with non-canonical receptors (e.g., peroxisome proliferator-activated receptors). Use CRISPR/Cas9-mediated PAF receptor knockout models to isolate off-target effects. Additionally, lipid extraction methods (e.g., Bligh-Dyer chloroform-methanol extraction) can reduce interference from endogenous lipids .
Methodological Considerations
Q. How to address variability in methylcarbamyl PAF’s aggregation potency across platelet donors?
Pool PRP from ≥5 donors to normalize inter-individual differences. Pre-screen donors for PAF receptor polymorphisms linked to variable responsiveness (e.g., rs1805018 SNP) .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of methylcarbamyl PAF?
Use nonlinear regression (e.g., log[agonist] vs. response curves) with software like GraphPad Prism. For multi-experiment datasets, apply mixed-effects models to account for batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
